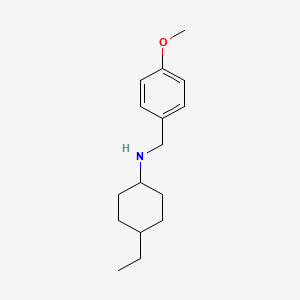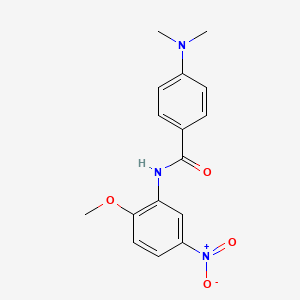
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione, also known as MMID, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMID is a member of the indene-1,3-dione family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has been found to exhibit various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and cancer cell proliferation. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione in lab experiments is its potent biological activity, which makes it a valuable tool for studying various signaling pathways and disease mechanisms. However, one of the limitations of using 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione research. One potential area of interest is the development of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione and its potential use in the modulation of various signaling pathways. Additionally, the development of new synthesis methods for 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione and its derivatives may lead to the discovery of new biological activities and applications.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione involves the reaction of 4-methoxybenzaldehyde with dimethyl malonate in the presence of a base, followed by the condensation of the resulting product with 2-methylindan-1,3-dione. The reaction yields 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione as a yellow solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has shown promising results in various scientific research applications. It has been found to possess potent antioxidant, anti-inflammatory, and anticancer activities. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-2-methylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-17(11-7-9-12(20-2)10-8-11)15(18)13-5-3-4-6-14(13)16(17)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTYSTMPEYQFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-methylindene-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)

![2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)


![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)

![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)


